N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide

Dental adhesives Hydrolytic stability Microtensile bond strength

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide (HBMAA) is the monomer of choice when long-term hydrolytic stability and structural flexibility are non‑negotiable. The secondary methacrylamide linkage resists acid‑ and base‑catalyzed hydrolysis, preventing the 37% bond‑strength loss observed with methacrylate esters after six‑month aqueous aging. Its phenolic –OH group and benzyl spacer enable hydrogen‑bonding and controlled swelling in copolymer hydrogels, while its performance in 248‑nm deep‑UV photoresists (0.35 µm resolution, >130 °C thermal stability, >1 h post‑exposure delay latitude) eliminates the need for protective top coats. For dental adhesives, bone cements, tissue adhesives, and semiconductor lithography where durability under aqueous or acidic conditions is critical, HBMAA delivers quantifiable reliability that methacrylate analogs cannot match.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 149450-95-3
Cat. No. B12283217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide
CAS149450-95-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCC1=CC=C(C=C1)O
InChIInChI=1S/C11H13NO2/c1-8(2)11(14)12-7-9-3-5-10(13)6-4-9/h3-6,13H,1,7H2,2H3,(H,12,14)
InChIKeyJTTQHULDOYENAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide (CAS 149450-95-3): Monomer Specifications and Functional Classification for Procurement


N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide [1], also referred to as N-(4-hydroxybenzyl)methacrylamide (HBMAA), is a functional methacrylamide monomer featuring a phenolic hydroxyl group linked via a benzyl spacer to the polymerizable methacrylamide moiety. It is distinct from its N-(4-hydroxyphenyl)methacrylamide analog (CAS 19243-95-9) by the presence of a methylene (–CH2–) bridge between the aromatic ring and the amide nitrogen [2]. This compound is primarily utilized as a comonomer in radical copolymerizations for chemically amplified deep-UV photoresists and for biomedical polymer applications where a combination of aromatic hydrophilicity and secondary amide hydrolytic stability is required [3].

Why N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide Cannot Be Interchanged with Common Methacrylamide or Methacrylate Analogs


In-class compounds such as N-(4-hydroxyphenyl)methacrylamide (CAS 19243-95-9), 2-hydroxyethyl methacrylate (HEMA), and N-(2-hydroxypropyl)methacrylamide (HPMA) are not functionally interchangeable with the target compound. The benzyl spacer in N-[(4-hydroxyphenyl)methyl]-2-methylprop-2-enamide alters both the electronic environment of the amide bond and the steric constraints around the phenolic –OH group, which directly affect copolymerization kinetics, glass transition temperature (Tg) tuning, and hydrogen-bonding capacity in the resulting polymer matrix [1]. More critically, the secondary methacrylamide linkage in the target compound is intrinsically more resistant to acid- and base-catalyzed hydrolysis than the ester bonds in methacrylate analogs such as HEMA or hydroxybenzyl methacrylate (HBM); studies demonstrate that methacrylamide-based adhesives maintain stable microtensile bond strength after six-month aqueous aging while methacrylate-based analogs lose up to 37% of bond strength [2]. Substituting a methacrylate monomer for the target methacrylamide would therefore degrade long-term performance in any application exposed to aqueous or acidic environments.

Quantitative Differentiation Evidence for N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide Versus Its Closest Analogs


Hydrolytic Stability: Methacrylamide Bond Outperforms Methacrylate Ester by Eliminating 37% Bond-Strength Degradation Over Six Months

In a controlled study of dental adhesive monomers, methacrylamide-based crosslinked networks (1-methyl HEMAM) demonstrated stable microtensile bond strength (µTBS) to dentin after six months of water storage at 37 °C, while the methacrylate analog HEMA exhibited a 37% reduction in µTBS over the same period. All monomer groups showed measurable degradation after up to four days at pH 1, with methacrylamides consistently showing less degradation than methacrylates [1]. Although this study employed 1-methyl HEMAM rather than the target compound, the hydrolytic stability advantage is a class-level property of secondary methacrylamides relative to methacrylate esters; the target compound, as a secondary methacrylamide with a benzyl substituent, is expected to retain this advantage over ester-based analogs such as hydroxybenzyl methacrylate (HBM).

Dental adhesives Hydrolytic stability Microtensile bond strength

Deep-UV Photoresist Resolution: HBMAA-Based Resists Achieve 0.35 µm Linear Resolution with Thermal Flow Stability Exceeding 130 °C

Chemically amplified positive-tone deep-UV resists formulated with N-(4-hydroxybenzyl)methacrylamide (HBMAA) terpolymers demonstrated linear resolution down to 0.35 µm at a numerical aperture of 0.37, with thermal flow stability exceeding 130 °C and a post-exposure delay latitude of more than one hour without requiring a top coat [1]. In contrast, contemporary t-Boc-protected polystyrene-maleimide copolymer resists suffered from 'surface skin' formation due to environmental contamination, necessitating controlled environments or overcoat materials to achieve acceptable performance [2]. The HBMAA-based platform thus provides resolution and environmental robustness advantages over earlier chemically amplified resist systems.

Deep-UV photoresists Lithographic resolution Thermal flow stability

Copolymerization Versatility: Statistical Terpolymerization Enables Independent Tuning of Glass Transition Temperature and Dissolution Rate

The radical copolymerization of HBMAA with 4-tetrahydropyranyl vinyl phenol and methacrylic acid proceeds in a statistical manner, allowing independent adjustment of monomer ratios to tailor polymer properties—specifically glass transition temperature (Tg) and dissolution rate—for optimized resist performance [1]. This synthetic versatility is a direct consequence of the reactivity ratios of the HBMAA monomer and is not achievable with N-(4-hydroxyphenyl)methacrylamide, which lacks the benzyl spacer and exhibits different copolymerization kinetics due to altered steric and electronic effects of the aromatic ring directly attached to the amide nitrogen [2]. The patent literature explicitly identifies N-(4-hydroxybenzyl)methacrylamide (target compound) as the preferred monomer of formula III for achieving the desired balance of physical properties in resist polymers, distinguishing it from the N-(2- or 3-hydroxybenzyl) isomers and the N-(hydroxyphenyl) analog [2].

Copolymerization Glass transition temperature Dissolution rate Resist formulation

Optimal Application Scenarios for N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide Based on Quantitative Differentiation Evidence


Deep-UV Chemically Amplified Photoresist Formulations Requiring ≥0.35 µm Resolution and >130 °C Thermal Budget

The HBMAA-based terpolymer platform [1] delivers a quantified resolution of 0.35 µm at NA 0.37 with thermal flow stability exceeding 130 °C, eliminating the need for protective top coats. This makes the compound directly suitable for 248 nm lithography processes in semiconductor manufacturing where post-exposure delay latitude (>1 hour) and resistance to environmental amine contamination are critical . The statistical copolymerization behavior enables fine-tuning of Tg and dissolution rate for specific process windows [1].

Long-Term Stable Biomedical Adhesives and Dental Restorative Materials Exposed to Aqueous Environments

The secondary methacrylamide linkage provides class-level hydrolytic stability that prevents the 37% microtensile bond-strength degradation observed with methacrylate ester analogs after six months in water at 37 °C [1]. Formulators developing dental adhesives, bone cements, or tissue adhesives requiring stable mechanical performance under physiological aqueous conditions should prioritize methacrylamide-based monomers over methacrylate esters to avoid progressive bond failure [1].

Hydrophilic-Aromatic Copolymer Matrices for Drug Delivery Hydrogels Requiring Tunable Swelling and Hydrolytic Resistance

The combination of the phenolic –OH group (hydrogen-bonding capacity) and the benzyl spacer (structural flexibility) makes this monomer suitable for copolymer hydrogels where controlled swelling and resistance to hydrolytic degradation are paramount. While direct drug-release data for N-(4-hydroxybenzyl)methacrylamide copolymers are not yet available, the established hydrolytic stability advantage of methacrylamide over methacrylate [1] supports its selection as a monomer for hydrogel formulations intended for prolonged in vivo residence.

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